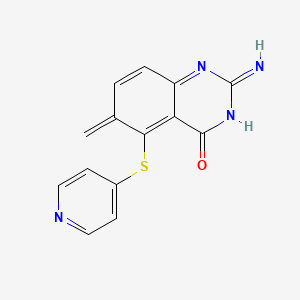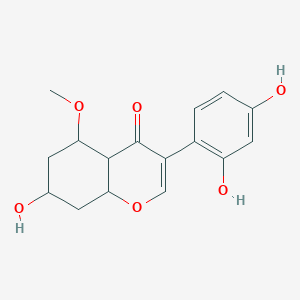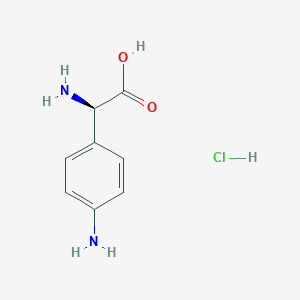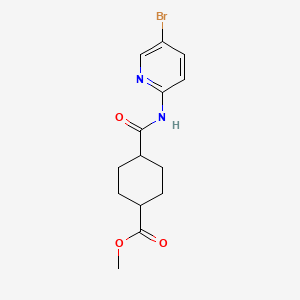
Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a hydroxy group, and two methyl groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate typically involves the esterification of 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzaldehyde.
Reduction: 4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzoate can be compared with similar compounds such as:
4-(benzyloxy)-2-hydroxybenzoic acid: Lacks the ester group, making it less lipophilic.
Ethyl4-(benzyloxy)-2-hydroxybenzoate: Lacks the additional methyl groups, which can affect its reactivity and biological activity.
4-(benzyloxy)-2-hydroxy-3,6-dimethylbenzaldehyde: Contains an aldehyde group instead of an ester, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
56410-31-2 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3,6-dimethyl-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H20O4/c1-4-21-18(20)16-12(2)10-15(13(3)17(16)19)22-11-14-8-6-5-7-9-14/h5-10,19H,4,11H2,1-3H3 |
InChI Key |
RFXRBIVQXSWZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide](/img/structure/B12332041.png)
![2,9-Dichloro-6a,13a-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone](/img/structure/B12332046.png)





![(1S,2S,11R,14S)-2-hydroxy-3-[(1S,2S,3R,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B12332103.png)

![Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-](/img/structure/B12332109.png)




